molecular formula C20H36O2 B110176 (Z,Z)-3,13-Octadecadien-1-ol acetate CAS No. 53120-27-7

(Z,Z)-3,13-Octadecadien-1-ol acetate

Cat. No. B110176
CAS RN: 53120-27-7
M. Wt: 308.5 g/mol
InChI Key: VVJPJXKHBZNADP-DNNFRFAMSA-N
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Description

(Z,Z)-3,13-Octadecadien-1-ol acetate is a compound that can be extracted from the pheromone glands of certain insects . It plays a crucial role in attracting male insects, making it an important component in the bait used to trap these insects .

Scientific Research Applications

  • Attractant for Cherrytree Borer : (Ebata & Mori, 1979) synthesized a mixture of (Z,Z)-3,13-Octadecadien-1-ol acetate and its (E,Z)-isomer as an attractant for the cherrytree borer, Synanthedon hector.

  • Pheromone for Sequoia Pitch Moth and Strawberry Crown Moth : (Nielsen et al., 1978) found that the (Z,Z) isomer of 3,13-octadecadien-1-ol was an effective trap bait for male Synanthedon sequoiae, while a mixture of (E,Z) acetate and (E,Z) alcohol attracted male S. bibionipennis.

  • Mating Communication Disruption : (Yonce, 1981) showed that even at low densities, the pheromone disrupted mating communication of Synanthedon exitiosa moths.

  • Sex Pheromones in Lesser Peachtree Borer and Peachtree Borer : (Tumlinson et al., 1974) isolated (E,Z)-3,13-octadecadien-1-ol acetate and (Z,Z)-3,13-octadecadien-1-ol acetate from female lesser peachtree borer and peachtree borer, respectively, which strongly attracted the respective male species.

  • Release Rate Measurements from Dispensers : (Cross, 1980) measured the release rates of (Z,Z)-3,13-octadecadien-1-ol acetate from controlled-release dispensers, finding discrepancies in expected versus actual release rates due to autooxidation products.

  • Chemical Synthesis for Pheromone Identification : (Islam et al., 2007) synthesized geometric isomers of 3,13-octadecadienals for identifying sex pheromones in clearwing moths of the family Sesiidae.

  • Field Evidence of Pheromone System Synergism and Inhibition : (Karandinos et al., 2004) demonstrated synergistic and inhibitory effects in the sesiidae sex pheromone system using geometric isomers of 3,13-octadecadien-1-ol acetate.

Future Directions

The future directions for research on (Z,Z)-3,13-Octadecadien-1-ol acetate could involve further exploration of its role as a pheromone and its potential applications in pest control. Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties .

properties

IUPAC Name

[(3Z,13Z)-octadeca-3,13-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJPJXKHBZNADP-DNNFRFAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCC=CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC/C=C\CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2035302
Record name (3Z,13Z)-3,13-Octadecadien-1-yl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z,Z)-3,13-Octadecadienyl acetate

CAS RN

53120-27-7
Record name (Z,Z)-3,13-Octadecadienyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53120-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,13-Octadecadien-1-ol acetate, (3Z,13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053120277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,13-Octadecadien-1-ol, 1-acetate, (3Z,13Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3Z,13Z)-3,13-Octadecadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2035302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3Z,13Z)-octadeca-3,13-dienyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,13-OCTADECADIEN-1-OL ACETATE, (3Z,13Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6L33RWR58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
CR Gentry, BA Bierl-Leonhardt, JR McLaughlin… - Journal of chemical …, 1981 - Springer
Air permeation trials were conducted to determine whether trap catches of the peachtree borer (PTB)Synanthedon exitiosa (Say) and lesser peachtree borer (LPTB)S. pictipes (Grote …
Number of citations: 13 link.springer.com
G Szöcs, LA Miller, W Thomas, RA Vickers… - Journal of chemical …, 1990 - Springer
Various blends of (E,Z)-2,13-octadecadien-1-ol acetate (E,Z2,13-18: OAc), (Z)-13-octadecen-1-ol acetate (ZOAc) (two previously identified pheromone components of the currant borer,…
Number of citations: 20 link.springer.com
WJ Snow, CR Gentry, M Novak - Journal of economic …, 1985 - academic.oup.com
The pheromone (Z,Z)-3,13-octadecadien-1-olacetate, when applied in peach orchards, reduced captures of lesser peachtree borer, Synanthedon pictipes (Grote and Robinson), males …
Number of citations: 15 academic.oup.com
JH Cross - Journal of Chemical Ecology, 1980 - Springer
The release rates of (Z,Z)-3,13-octadecadien-1-ol acetate (ODDA) from two types of controlled-release dispensers were measured by vapor collection. The quantities of ODDA …
Number of citations: 6 link.springer.com
GA Pearson, C Schal - Environmental entomology, 1999 - academic.oup.com
The effect of mating status and sex on antennal response to sex pheromone components was tested in the grape root borer, Vitacea polistiformis (Harris). The grape root borer …
Number of citations: 32 academic.oup.com
JH Tumlinson, CE Yonce, RE Doolittle, RR Heath… - Science, 1974 - science.org
(E,Z)-3,13-octadecadien-1-ol acetate, and (Z,Z)-3,13-octadecadien-1-ol acetate, isolated from the female lesser peachtree borer, Synanthedon pictipes (Grote and Robinson), and the …
Number of citations: 200 www.science.org
CR Roubos, TW Nyoike, LL Stelinski… - II International Organic …, 2012 - actahort.org
The grape root borer, Vitacea polistiformis, is a root pest of wine grapes and muscadine vines (Vitis spp.) that reduces yield over time and kills vines. Management tactics include soil …
Number of citations: 0 www.actahort.org
GA Pearson - 1993 - elibrary.ru
Grape root borer pheromone is a 99: 1 blend of E, Z-2, 13-octadecadien-1-ol acetate (E, Z-2, 13-ODDA) and Z, Z-3, 13-octadecadien-1-ol acetate (Z, Z-3, 13-ODDA). This blend as well …
Number of citations: 7 elibrary.ru
JL Sharp, JR McLaughlin, J James… - Environmental …, 1978 - academic.oup.com
The number of lesser peachtree borers, Synanthedon pictipes (Grote and Robinson), captured in 1976 in north central Florida in sticky traps baited with ( E,Z )-3, 13-octadecadien-1-ol …
Number of citations: 6 academic.oup.com
DT Johnson, BA Lewis, JW Snow - Environmental entomology, 1991 - academic.oup.com
The pheromone ( E,Z )-2,13-octadecadien-1 ol acetate [called ( E,Z )-2,13-ODDA] or ( Z,Z )-3,13-octadecadien-1 ol acetate [called ( Z,Z )-3,13-ODDA; the main component of the …
Number of citations: 29 academic.oup.com

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